6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde
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Overview
Description
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde is a chemical compound with a unique structure that includes a chloromethyl group, a hydroxyl group, and a carbaldehyde group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 3-hydroxypyridine-2-carbaldehyde using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: 3-hydroxy-2-pyridinecarboxylic acid.
Reduction: 6-(Chloromethyl)-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-3-hydroxypyridine: Lacks the aldehyde group, which may affect its reactivity and applications.
3-Hydroxypyridine-2-carbaldehyde: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.
6-(Chloromethyl)-2-pyridinecarboxaldehyde: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of all three functional groups (chloromethyl, hydroxyl, and aldehyde) on the pyridine ring
Properties
Molecular Formula |
C7H6ClNO2 |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
6-(chloromethyl)-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-3-5-1-2-7(11)6(4-10)9-5/h1-2,4,11H,3H2 |
InChI Key |
WFSAMXSGHOIKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCl)C=O)O |
Origin of Product |
United States |
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